molecular formula C7H8BrFN2 B8319737 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine

5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine

Cat. No.: B8319737
M. Wt: 219.05 g/mol
InChI Key: JNHAZCBYLGTZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a dimethylamino group at the 2-position

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various pyridine derivatives with new functional groups introduced through cross-coupling reactions .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogen and amino substituents. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C7H8BrFN2/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,1-2H3

InChI Key

JNHAZCBYLGTZLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate (6-fluoro-pyridin-2-yl)-dimethyl-amine (12.4 g, 88.4 mmol) in acetonitrile (400 mL) at 0° C. was added a solution of N-bromosuccinimide (7.87 g, 44.2 mmol) in acetonitrile (95 mL) dropwise over 15 min. The resulting solution was stirred at 0° C. for 1 hour. Another portion of N-bromosuccinimide (7.87 g, 44.2 mmol) in acetonitrile (95 mL) was subsequently added at 0° C. dropwise over 15 min. The solution was slowly warmed to room temperature and stirred overnight. The solution was concentrated in vacuo and diluted with dichloromethane (500 mL). This was washed with water (300 mL) and the aqueous layer back extracted with dichloromethane (3×200 mL), before drying over MgSO4, filtering, and concentrating in vacuo. The material was passed through a silica pad, eluting with 0-10% ethyl acetate in heptanes. The organics were concentrated in vacuo to afford desired material (18.4 g, 95% yield) that solidified upon standing. 1H NMR (CDCl3, 400 MHz) 5=7.48-7.67 (m, 1 H) 6.21 (dd, J=8.59, 1.56 Hz, 1 H) 3.05 (s, 6 H); MS (FID)=218.0 (M)+.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.